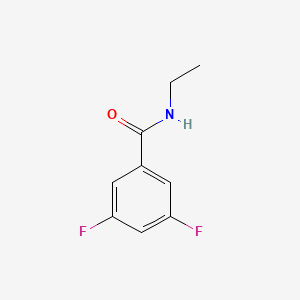

N-ethyl-3,5-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUIJBBAYAAOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for N Ethyl 3,5 Difluorobenzamide

Retrosynthetic Analysis of N-ethyl-3,5-difluorobenzamide

A retrosynthetic analysis of this compound identifies the amide bond as the most logical point for disconnection. This cleavage reveals two primary starting materials: a 3,5-difluorobenzoyl derivative and ethylamine (B1201723). This approach is the most direct and common strategy for the synthesis of N-substituted benzamides. The forward synthesis would, therefore, involve the reaction of an activated form of 3,5-difluorobenzoic acid with ethylamine.

Classical Amidation Approaches to Benzamide (B126) Formation

The formation of the amide bond is a cornerstone of organic synthesis. luxembourg-bio.comresearchgate.netresearchgate.net Classical methods typically involve the reaction of a carboxylic acid with an amine. researchgate.netresearchgate.net However, this reaction does not proceed spontaneously under ambient conditions and requires the "activation" of the carboxylic acid. luxembourg-bio.comresearchgate.net

The most common method for synthesizing this compound is through the coupling of 3,5-difluorobenzoic acid and ethylamine. To facilitate this reaction, the carboxylic acid is typically converted into a more reactive derivative.

Common activation methods include:

Acyl Chloride Formation: 3,5-Difluorobenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 3,5-difluorobenzoyl chloride. This intermediate then readily reacts with ethylamine to produce the desired amide.

Use of Coupling Reagents: A wide variety of coupling reagents can be employed to facilitate the direct amidation of 3,5-difluorobenzoic acid with ethylamine. luxembourg-bio.com These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction.

A selection of commonly used coupling reagents is presented in the table below.

| Coupling Reagent Class | Examples | Byproducts |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Ureas (can be insoluble, aiding removal) luxembourg-bio.combachem.com |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | Phosphine oxides |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU bachem.compeptide.com | Water-soluble byproducts, facilitating purification bachem.com |

| Triazine Derivatives | DMTMM | N-methylmorpholine |

The choice of coupling reagent is often dependent on the specific substrates and desired reaction conditions, with factors like solubility of byproducts and potential for side reactions influencing the decision. luxembourg-bio.com For instance, carbodiimides like DCC were among the first coupling reagents developed and function by forming an O-acylurea intermediate. luxembourg-bio.com Newer generations of reagents, such as aminium/uronium salts, often provide faster reaction times and higher yields with fewer side reactions. peptide.com

The efficiency of the amidation reaction is highly dependent on the chosen conditions. Key parameters that are often optimized include the solvent, temperature, and the use of a base.

A general procedure for the synthesis of amides involves dissolving the carboxylic acid in a suitable solvent, followed by the addition of the coupling agent, and then the amine. nih.gov The reaction is often carried out at room temperature, but heating may be necessary for less reactive substrates. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is common to neutralize any acidic byproducts formed during the reaction, which can be crucial for driving the reaction to completion.

The table below outlines typical conditions that can be optimized for the synthesis of this compound.

| Parameter | Common Choices | Purpose |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), N,N-Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | To neutralize acidic byproducts and drive the reaction forward. |

| Temperature | 0 °C to reflux | To control the reaction rate and minimize side reactions. |

| Additives | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | To suppress side reactions and reduce racemization in chiral substrates. bachem.com |

For example, a study on the synthesis of various N-substituted benzamides reported stirring the reaction mixture at room temperature for 8 hours after the addition of the amine. nanobioletters.com Another general procedure for amide synthesis using TiCl₄ as a condensing agent involved heating the reaction mixture at 85 °C for about 2 hours. nih.gov

Alternative Synthetic Routes to the this compound Core

While the direct amidation of 3,5-difluorobenzoic acid is the most straightforward approach, alternative synthetic strategies can be employed, particularly when starting from different fluoroaromatic precursors.

Other commercially available 3,5-difluorinated benzene (B151609) derivatives can serve as starting materials for the synthesis of this compound.

From 3,5-Difluorobenzonitrile: The nitrile group of 3,5-difluorobenzonitrile can be hydrolyzed to the corresponding carboxylic acid, 3,5-difluorobenzoic acid, under acidic or basic conditions. This intermediate can then be subjected to the classical amidation procedures described above. For instance, the hydrolysis of a related compound, 4-amino-3,5-difluorobenzonitrile (B171853), was achieved by refluxing with sodium hydroxide (B78521). nih.gov Alternatively, enzymatic hydrolysis of difluorobenzonitriles to their corresponding amides has also been reported. epo.org

From 3,5-Difluorobenzaldehyde: The aldehyde group of 3,5-difluorobenzaldehyde can be oxidized to a carboxylic acid. Various oxidizing agents can be used for this transformation. The resulting 3,5-difluorobenzoic acid can then be coupled with ethylamine. The synthesis of 3,5-difluorobenzaldehyde itself can be achieved from 3,5-difluoro-1-bromobenzene via a Grignard reaction followed by formylation with N,N-dimethylformamide (DMF). Another route involves the reduction of 3,5-difluorobenzonitrile using Raney alloy in formic acid. chemicalbook.comprepchem.com

The following table summarizes these alternative precursor routes.

| Starting Material | Intermediate | Key Transformation |

| 3,5-Difluorobenzonitrile | 3,5-Difluorobenzoic acid | Hydrolysis |

| 3,5-Difluorobenzaldehyde | 3,5-Difluorobenzoic acid | Oxidation |

The synthesis of structurally analogous N-substituted benzamides can provide insights into other potential synthetic strategies. nih.govnih.gov For instance, multi-step syntheses of complex benzamides often involve the construction of the substituted benzene ring prior to the final amidation step. researchgate.net These syntheses may involve reactions such as nitration, reduction, diazotization, and substitution reactions to introduce the desired functional groups onto the aromatic ring. researchgate.net While these routes are more complex, they offer flexibility in the synthesis of a diverse range of benzamide derivatives.

Green Chemistry Principles in the Synthesis of Fluorinated Benzamides

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and enhance safety. dovepress.comeurekalert.org In the context of synthesizing this compound and related fluorinated benzamides, several green strategies can be employed.

One key area of focus is the use of greener solvents. Traditional peptide and amide synthesis often utilizes solvents like dichloromethane (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. rsc.org Research has shown that propylene carbonate can be a viable green alternative for both solution-phase and solid-phase peptide synthesis, offering comparable yields and purity. rsc.org The exploration of such alternative solvents is crucial for reducing the environmental footprint of this compound production.

Another green chemistry principle is the use of catalytic methods to avoid stoichiometric reagents. While the use of thionyl chloride for acyl chloride formation is effective, it generates stoichiometric amounts of waste. Catalytic methods for amide bond formation, such as those employing boronic acid derivatives or other novel catalysts, are an area of active research. These methods can reduce waste and often proceed under milder reaction conditions.

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency and reduce waste generation. For instance, a one-pot conversion of a nitrile to an amide using a microorganism can be a greener alternative to traditional chemical hydrolysis. epo.org

The following table summarizes some green chemistry considerations for the synthesis of fluorinated benzamides:

| Green Chemistry Principle | Application in Fluorinated Benzamide Synthesis |

| Use of Greener Solvents | Replacing hazardous solvents like DMF and DCM with alternatives such as propylene carbonate or bio-based solvents. rsc.org |

| Atom Economy | Employing catalytic methods for amide bond formation to minimize the use of stoichiometric activating agents and reduce waste. |

| Energy Efficiency | Developing synthetic routes that can be performed at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating biosynthetic routes or starting materials derived from renewable resources. |

| Waste Reduction | Implementing one-pot syntheses and recycling of catalysts and solvents to minimize waste streams. epo.org |

Scale-Up Considerations and Process Chemistry for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several process chemistry and engineering factors.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics of both the acyl chloride formation and the subsequent amidation is essential for process optimization. Heat flow calorimetry studies can provide crucial data on the reaction exothermicity, which is vital for ensuring safe and controlled conditions on a large scale. The choice of solvent can also influence reaction rates and needs to be selected based on solubility, reaction performance, and ease of removal.

Reagent Selection and Stoichiometry: On a large scale, the cost and handling of reagents become critical. While thionyl chloride is effective, its corrosive nature and the generation of HCl gas require specialized equipment. The stoichiometry of the reagents needs to be carefully optimized to maximize yield and minimize the formation of impurities.

Work-up and Purification: The purification of the final product is a significant challenge in large-scale production. The choice of a purification method, such as crystallization or chromatography, will depend on the desired purity of this compound and the nature of any impurities. The development of an efficient crystallization process is often preferred for its cost-effectiveness and scalability.

Process Safety: The handling of reactive intermediates like 3,5-difluorobenzoyl chloride and the management of reaction exotherms are key safety considerations. A comprehensive process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.

The following table outlines key scale-up considerations:

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Glassware | Glass-lined or stainless steel reactors |

| Heat Transfer | Surface area to volume ratio is high | Surface area to volume ratio is low, requiring efficient heat exchange systems |

| Mixing | Magnetic or overhead stirring | Baffles and impellers for efficient mixing |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Purification | Chromatography, simple crystallization | Fractional crystallization, distillation |

| Process Control | Manual monitoring | Automated process control systems |

Spectroscopic and Structural Data for this compound Not Found in Publicly Available Sources

Despite a comprehensive search of scientific databases and scholarly articles, specific experimental data for the advanced spectroscopic and structural elucidation of the chemical compound this compound could not be located. The requested detailed analysis for each specified section and subsection of the article outline therefore cannot be provided at this time.

The search encompassed targeted queries for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy data, which are crucial for the structural characterization of chemical compounds. Specifically, the following information proved to be unavailable in the public domain:

¹H NMR (Proton Nuclear Magnetic Resonance): No spectral data, including chemical shifts and coupling constants for the ethyl and difluorobenzamide protons, were found.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Information regarding the chemical shifts and connectivity of the carbon atoms within the molecule is not available.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Specific data characterizing the difluoroaromatic system of this compound could not be retrieved.

Two-Dimensional NMR Data: Correlation spectra such as COSY, HSQC, and HMBC, which are essential for complete and unambiguous structural assignment, were not found.

IR and Raman Spectroscopy: Vibrational mode assignments and data for the identification of functional groups through these techniques for the specified compound are not documented in the searched sources.

While spectroscopic information for related compounds, such as 3,5-difluorobenzoic acid and other benzamide derivatives, is available, this information is not directly applicable to this compound. Generating an article based on related compounds would be speculative and would not meet the required standards of scientific accuracy for the specific subject of the request.

Consequently, the article "Advanced Spectroscopic and Structural Elucidation of this compound" with the outlined sections cannot be generated until experimental data from the synthesis and characterization of this specific compound becomes publicly available.

Advanced Spectroscopic and Structural Elucidation of N Ethyl 3,5 Difluorobenzamide

Infrared (IR) and Raman Spectroscopy Studies

Analysis of Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the intermolecular interactions within the solid-state structure of N-ethyl-3,5-difluorobenzamide. The vibrational modes of the amide group (N-H and C=O) are particularly sensitive to hydrogen bonding, providing direct insight into the supramolecular assembly.

In the solid state, secondary amides like this compound are expected to form robust intermolecular hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction leads to characteristic shifts in their vibrational frequencies compared to the gas phase or dilute solutions where the molecules are "free." spcmc.ac.inspectroscopyonline.com

The N-H stretching vibration, which appears around 3500-3400 cm⁻¹ in its free form, typically shifts to a lower wavenumber (broadening in the process) in the solid state, often observed in the 3330-3060 cm⁻¹ region. spcmc.ac.in This red shift is a direct consequence of the weakening of the N-H bond as it elongates to form a hydrogen bond with a neighboring molecule. Conversely, the C=O stretching vibration (Amide I band), typically found between 1680-1630 cm⁻¹, is also affected. spectroscopyonline.com The involvement of the carbonyl oxygen in hydrogen bonding decreases the double-bond character of the C=O bond, resulting in a shift to lower frequencies. mdpi.com Another key vibrational mode, the N-H in-plane bend (Amide II band), is expected in the 1620-1590 cm⁻¹ region. spcmc.ac.in

Furthermore, the presence of fluorine atoms introduces the possibility of weaker C-H···F interactions, which can also influence the crystal packing and subtly affect the vibrational spectra. ias.ac.in The C-F stretching modes in the difluorinated aromatic ring are expected to produce strong absorptions, typically in the 1300-1100 cm⁻¹ range. Analysis of these spectral features allows for a detailed understanding of the hydrogen-bonding network and other weak interactions that dictate the solid-state architecture of the compound.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound and their Relation to Intermolecular Interactions

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comment |

|---|---|---|

| N-H Stretch | 3330 - 3060 | Frequency is lowered and the band broadens due to strong intermolecular N-H···O=C hydrogen bonding. spcmc.ac.in |

| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Characteristic of the ethyl group C-H bonds. |

| C=O Stretch (Amide I) | 1680 - 1630 | Position is sensitive to hydrogen bonding; shifts to lower wavenumbers upon H-bond formation. spectroscopyonline.com |

| N-H Bend (Amide II) | 1620 - 1590 | Coupled vibration involving N-H bending and C-N stretching. spcmc.ac.in |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands are expected due to the benzene ring. |

| C-F Stretch | 1300 - 1100 | Strong absorptions are characteristic of aryl fluorides. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound. youtube.com

The molecular formula of this compound is C₉H₉F₂NO. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element. missouri.eduresearchgate.net

Calculation of Exact Mass:

9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000 Da

9 x Hydrogen (¹H) = 9 x 1.007825 = 9.070425 Da

2 x Fluorine (¹⁹F) = 2 x 18.998403 = 37.996806 Da

1 x Nitrogen (¹⁴N) = 1 x 14.003074 = 14.003074 Da

1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915 Da

The calculated monoisotopic mass for the neutral molecule [M] is 184.06522 Da. In typical electrospray ionization (ESI) in positive mode, the molecule would be observed as the protonated species [M+H]⁺.

Table 2: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₉H₉F₂NO | 184.06522 |

| [M+H]⁺ | C₉H₁₀F₂NO⁺ | 185.07250 |

| [M+Na]⁺ | C₉H₉F₂NNaO⁺ | 207.05444 |

An experimentally determined m/z value that matches this calculated mass within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the assigned elemental formula, C₉H₉F₂NO.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). wikipedia.org The resulting product ion spectrum provides a fragmentation fingerprint that is characteristic of the molecule's structure. While specific MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of N-alkyl benzamides, such as its non-fluorinated analog N-ethylbenzamide. nist.govgre.ac.uk

Upon collision-induced dissociation (CID), the protonated molecule (m/z 185.07) is expected to undergo several key fragmentation reactions. A primary pathway involves the formation of the 3,5-difluorobenzoyl cation through cleavage of the amide C-N bond. Another common pathway for N-ethyl amides is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, leading to the formation of a protonated 3,5-difluorobenzamide (B161619) ion.

Proposed Key Fragmentation Pathways:

Formation of the Acylium Ion: Cleavage of the C(O)-NH bond results in the highly stable 3,5-difluorobenzoyl cation.

C₉H₁₀F₂NO⁺ (m/z 185.07) → [F₂C₆H₃CO]⁺ (m/z 141.01) + C₂H₅NH₂ (ethylamine)

McLafferty Rearrangement: A gamma-hydrogen transfer from the ethyl group to the carbonyl oxygen, followed by the neutral loss of ethene.

C₉H₁₀F₂NO⁺ (m/z 185.07) → [F₂C₆H₃CONH₃]⁺ (m/z 158.04) + C₂H₄ (ethene)

Loss of Water: Subsequent fragmentation of the m/z 158 ion could involve the loss of water.

[F₂C₆H₃CONH₃]⁺ (m/z 158.04) → [F₂C₆H₃CNH]⁺ (m/z 140.03) + H₂O

Table 3: Predicted Key Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 185.07 | 158.04 | C₂H₄ (28.03) | Protonated 3,5-difluorobenzamide |

| 185.07 | 141.01 | C₂H₅N (44.06) | 3,5-Difluorobenzoyl cation |

| 158.04 | 140.03 | H₂O (18.01) | Protonated 3,5-difluorobenzonitrile |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. rigaku.com

Single-Crystal X-ray Diffraction Methodology

The determination of the molecular and crystal structure of a compound like this compound via single-crystal X-ray diffraction follows a well-established workflow. wikipedia.org

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound, typically 0.1-0.5 mm in size, free from significant defects. wikipedia.org This is commonly achieved through slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion techniques.

Data Collection: The selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a unique diffraction pattern of spots (reflections) is produced. The positions and intensities of thousands of these reflections are meticulously recorded by an area detector. excillum.com

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms, which are then refined against the experimental data. The refinement process iteratively adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns, ultimately yielding a precise and detailed 3D model of the molecule and its arrangement in the crystal lattice. iastate.edu

Crystal Packing and Supramolecular Assembly Analysis

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known packing motifs of related fluorinated benzamides. nih.govacs.org The supramolecular assembly will be dominated by the strong and directional N-H···O=C hydrogen bond formed between the amide groups of adjacent molecules. nih.gov

This primary interaction typically organizes molecules into one-dimensional chains or dimeric synthons. In many benzamides, molecules form centrosymmetric dimers where two molecules are linked by a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These primary motifs are then further organized into a three-dimensional structure through weaker, yet significant, intermolecular forces.

Characterization of Intermolecular Interactions

Hydrogen Bonding: The primary and most influential intermolecular interaction anticipated in the crystal structure of this compound is the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction, specifically an N-H···O bond, is a hallmark of secondary amides and typically leads to the formation of well-defined supramolecular structures such as chains or dimers. For instance, in analogous benzamide (B126) structures, these hydrogen bonds are a dominant feature, directing the primary assembly of the molecules.

In addition to the strong N-H···O hydrogen bond, weaker C-H···O and C-H···F interactions are also plausible. The aromatic and ethyl protons can act as weak hydrogen bond donors to the electronegative oxygen and fluorine atoms of adjacent molecules, further stabilizing the crystal packing.

Halogen Bonding: The presence of fluorine atoms on the benzamide ring introduces the possibility of halogen bonding. While fluorine is the least polarizable of the halogens and thus the weakest halogen bond donor, interactions of the type C-F···O or C-F···π could occur, where the electrophilic region of the fluorine atom interacts with an electron-rich site on a neighboring molecule. The likelihood and strength of such bonds would depend on the specific electronic environment and geometry of the crystal packing.

π-Stacking Interactions: The difluorinated phenyl ring of this compound is an electron-deficient aromatic system. This electronic character makes it prone to engaging in π-stacking interactions with other aromatic rings. These interactions could manifest as either face-to-face or offset stacking arrangements, contributing to the cohesive energy of the crystal. The interplay between hydrogen bonding and π-stacking is crucial in defining the final three-dimensional architecture of the crystal lattice. Studies on similar fluorinated aromatic compounds have shown that such π-stacking interactions are a common feature. researchgate.net

A summary of the anticipated intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (amide) | C=O (carbonyl) | Primary structural motif (e.g., chains, dimers) |

| C-H (aromatic/ethyl) | O, F | Secondary stabilization | |

| Halogen Bonding | C-F | O, π-system | Minor stabilization, directional influence |

| π-Stacking | Phenyl Ring | Phenyl Ring | Contribution to lattice energy, packing efficiency |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is determined by the interplay of intramolecular steric and electronic effects, which are then modulated by the intermolecular forces within the crystal lattice.

The most significant conformational feature is the torsion angle between the plane of the phenyl ring and the plane of the amide group. In many benzamides, a near-coplanar arrangement is favored to maximize π-conjugation between the aromatic ring and the carbonyl group. However, steric hindrance from substituents can lead to a twisted conformation. For this compound, the fluorine atoms at the 3- and 5-positions are not expected to cause significant steric clash with the amide group, suggesting that a relatively planar conformation is likely.

It is important to note that the presence of different conformers in the solid state, a phenomenon known as conformational polymorphism, is a possibility. This would arise if the molecule could adopt multiple, energetically similar conformations that can be stabilized by different crystal packing arrangements. The specific conformation or conformations present in the solid state can only be definitively determined through single-crystal X-ray diffraction studies.

The table below outlines the key conformational parameters for this compound.

| Conformational Parameter | Description | Likely Solid-State Conformation |

| Phenyl-Amide Torsion Angle | The dihedral angle between the plane of the phenyl ring and the amide plane. | Near-planar to slightly twisted, favoring π-conjugation. |

| N-Ethyl Group Orientation | The rotation around the N-C(ethyl) bond. | Staggered conformation to minimize steric strain. |

Chemical Reactivity and Derivatization Strategies of N Ethyl 3,5 Difluorobenzamide

Reactions at the Amide Functionality

The amide bond in N-ethyl-3,5-difluorobenzamide is a key site for chemical modification. Its reactivity is influenced by the electronic nature of the 3,5-difluorophenyl group, which can affect the electrophilicity of the carbonyl carbon and the acidity of the N-H proton.

Amides can undergo hydrolysis to the corresponding carboxylic acid and amine under both acidic and basic conditions. For this compound, this would yield 3,5-difluorobenzoic acid and ethylamine (B1201723).

Under basic conditions, the hydrolysis of N-alkyl benzamides is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate-determining step is typically the attack of the hydroxide ion on the amide carbon researchgate.net. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted N-ethylbenzamide.

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by a water molecule.

Table 1: Expected Products of this compound Hydrolysis

| Starting Material | Reagents and Conditions | Products |

|---|

The amide functionality of this compound can be reduced to the corresponding amine, N-(3,5-difluorobenzyl)ethanamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) commonorganicchemistry.comucalgary.camasterorganicchemistry.com. The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup ucalgary.ca.

The mechanism of amide reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form a highly reactive iminium ion intermediate. A second hydride addition to the iminium ion then yields the final amine product ucalgary.cachemistrysteps.com. Notably, unlike the reduction of esters or ketones, the carbonyl oxygen is completely removed in the reduction of amides chemistrysteps.com. This reaction is applicable to primary, secondary, and tertiary amides masterorganicchemistry.com.

Table 2: Reduction of this compound

| Starting Material | Reagent | Product |

|---|

The nitrogen atom of the secondary amide in this compound can undergo further substitution through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of a second alkyl group on the nitrogen atom can be achieved using a suitable alkylating agent in the presence of a base. For instance, cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been reported as an efficient method nih.gov. This process involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation nih.gov.

N-Acylation: N-acylation of secondary amides can be accomplished using various acylating agents. Triazole- and imidazole-mediated acyl transfer reactions are common methods for N-acylation nih.gov. These reactions are often facilitated by the use of coupling agents that activate the carboxylic acid for reaction with the amide nitrogen.

Reactions Involving the Fluorinated Aromatic Ring

The 3,5-difluorobenzene moiety of this compound is activated towards certain types of substitution reactions due to the strong electron-withdrawing nature of the fluorine atoms.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings wikipedia.org. In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring wikipedia.org. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex imperial.ac.uk.

The presence of electron-withdrawing groups, such as the fluorine atoms and the amide group in this compound, activates the aromatic ring towards nucleophilic attack wikipedia.org. While the amide group is a meta-director, the fluorine atoms strongly activate the ring for SNAr. Reactions with various nucleophiles such as alkoxides, thiolates, and amines can lead to the substitution of one of the fluorine atoms. For instance, tetrafluorobenzenes have been shown to undergo clean monoetherification in SNAr reactions with carbohydrate alcohols acs.org.

Organic photoredox catalysis has also been employed for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr reactions to include electron-neutral and electron-rich systems nih.gov.

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. The C-F bonds in this compound can be activated by transition metal catalysts, such as those based on palladium and nickel, to participate in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for the cross-coupling of aryl halides with various coupling partners researchgate.net. While C-F bond activation is more challenging than that of other halogens, specific palladium catalytic systems have been developed for this purpose. For example, palladium-catalyzed Suzuki-Miyaura type cross-coupling of perfluoroarenes with arylboronates has been successfully achieved mdpi.com. Another example is the palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with aryl N-tosylhydrazones, which proceeds via C-F bond activation rsc.org.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for the activation of C-F bonds researchgate.net. Nickel complexes with electron-rich ligands, such as Ni(PCy₃)₂Cl₂, have been shown to effectively catalyze the cross-coupling of both electron-poor and electron-rich aryl fluorides with organozinc reagents organic-chemistry.orgnih.govacs.org. Pincer nickel complexes also exhibit high catalytic activity in the Kumada and Negishi cross-coupling reactions of aryl fluorides rsc.org. These methods allow for the introduction of a wide range of substituents onto the aromatic ring of this compound.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Catalyst | Coupling Partner | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Palladium complex | Arylboronic acid | N-ethyl-3-aryl-5-fluorobenzamide |

| Negishi | Nickel complex | Organozinc reagent | N-ethyl-3-alkyl/aryl-5-fluorobenzamide |

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for developing new chemical entities with tailored properties. These efforts typically involve modifications of the core structure to explore structure-activity relationships and optimize chemical characteristics.

Structure-Modification Strategies and Libraries of Related Compounds

The development of new pharmacophores can be achieved by altering molecular properties through changes in chemical structure, shape, and polarity nih.gov. For this compound, structure-modification strategies focus on several key areas: substitution on the aromatic ring, modification of the ethylamide side chain, and introduction of various functional groups. These modifications allow for the creation of libraries of related compounds to screen for desired biological or chemical properties.

A common strategy involves the synthesis of N-substituted benzamide (B126) derivatives. For instance, various N-substituted benzamides have been designed and synthesized based on existing bioactive molecules, indicating that the amide portion of the molecule is a prime target for modification researchgate.net. In the case of this compound, the ethyl group can be replaced with other alkyl or aryl groups, or even incorporated into a heterocyclic system like a piperazine (B1678402) ring, as seen in the synthesis of N-ethyl-piperazinyl amides of other complex acids nih.gov.

Another key strategy is the modification of the difluorobenzoyl core. The fluorine atoms significantly influence the molecule's electronic properties and can direct further reactions. The synthesis of various fluorinated benzoic acid derivatives serves as a basis for creating a wide range of precursors acs.org. For example, additional substituents can be introduced onto the aromatic ring through electrophilic substitution reactions, although the deactivating effect of the carbonyl group and the fluorine atoms must be considered. The synthesis of related compounds like 2,4-dichloro-3,5-difluorobenzoic acid from commercially available precursors highlights the multi-step synthetic routes used to build substituted benzamide libraries researchgate.net.

One specific example of a derivative is N-(2-azidoethyl)-3,5-difluorobenzamide, where the ethyl group is functionalized with an azide. This introduces a reactive handle for further conjugation or click chemistry reactions, expanding the library of potential compounds nih.gov.

Table 1: Examples of Structure-Modification Strategies

| Modification Site | Strategy | Example of Resulting Structure |

| Amide N-substituent | Replacement of the ethyl group with functionalized alkyl chains | N-(2-azidoethyl)-3,5-difluorobenzamide nih.gov |

| Amide N-substituent | Incorporation into a heterocyclic ring | N-(3,5-difluorobenzoyl)piperazine |

| Aromatic Ring | Introduction of additional substituents (e.g., nitro, amino groups) | 4-Amino-N-ethyl-3,5-difluorobenzamide |

| Aromatic Ring | Halogenation at other positions | 2-Chloro-N-ethyl-3,5-difluorobenzamide |

Exploration of Substituent Effects on Chemical Reactivity and Stability

The two fluorine atoms on the benzamide ring at positions 3 and 5 have a profound effect on the chemical reactivity and stability of this compound. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

Conversely, the electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton in the amide group, potentially influencing its hydrogen bonding capabilities and reactivity in deprotonation reactions. Furthermore, the C-F bond is very strong, which imparts significant metabolic stability to the molecule, a desirable trait in medicinal chemistry.

The introduction of other substituents onto the aromatic ring can further modulate these effects. For example, introducing an electron-donating group like an amino group (NH2) can partially offset the electron-withdrawing effects of the fluorine atoms, thereby increasing the ring's reactivity towards electrophiles. The synthesis of compounds like 4-amino-3,5-difluorobenzoic acid, a potential precursor, illustrates this strategy nih.gov. The stability of related fluorinated aromatic compounds is also demonstrated in the synthesis of various fluorinated nitro and aminobenzoic acids and esters acs.org.

Role as a Key Synthon or Building Block in Complex Molecule Synthesis

A building block in chemistry is a molecular fragment or a real chemical compound whose molecules possess reactive functional groups, used for the modular assembly of more complex molecular architectures srdorganics.com. This compound and its parent acid, 3,5-difluorobenzoic acid, serve as important synthons or building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

The 3,5-difluorobenzoyl moiety is a valuable structural motif. The presence of fluorine atoms can enhance properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, this unit is incorporated into larger, more complex molecules to impart these desirable characteristics. For example, 3,5-difluorobenzoic acid can be used as a reactant in heterocyclization reactions to create phthalide (B148349) structures chemicalbook.com.

Heterocyclic compounds, which can be synthesized from building blocks like this compound, are the largest and most varied family of molecular fragments used in organic synthesis and are prevalent in many pharmacologically active compounds srdorganics.comsigmaaldrich.com. The amide group of this compound provides a reactive site for further chemical transformations, allowing it to be integrated into larger molecular frameworks.

The synthesis of various tetrahalogenated benzoic acid derivatives, which are valuable intermediates for medicines, often starts from simpler fluorinated precursors researchgate.net. This highlights the role of difluoro-substituted compounds as foundational building blocks. The synthetic utility is derived from the predictable reactivity of the functional groups (amide, aromatic ring) and the modifying influence of the fluorine substituents.

Applications of N Ethyl 3,5 Difluorobenzamide in Advanced Chemical Synthesis

Utilization as an Intermediate in Multi-Step Organic Synthesis

N-ethyl-3,5-difluorobenzamide serves as a key intermediate for introducing the 3,5-difluorobenzoyl moiety into larger, more complex molecules. The synthesis of the parent compound, 3,5-difluorobenzoic acid, can be achieved through various routes, and its subsequent conversion to an amide like this compound is a standard synthetic transformation. chemicalbook.com This is typically achieved by first converting the carboxylic acid to the more reactive 3,5-difluorobenzoyl chloride, which then readily reacts with ethylamine (B1201723) to form the target amide. sigmaaldrich.comcymitquimica.com

Once formed, this compound is a stable building block. Its utility is exemplified in multi-step synthetic sequences where precise control of substitution patterns is crucial. libretexts.orgyoutube.comlumenlearning.com For instance, in syntheses analogous to those for preparing complex halogenated benzoic acids, the 3,5-difluoro substitution pattern directs further reactions, allowing for the construction of specifically functionalized aromatic compounds. researchgate.net The 3,5-difluorobenzoyl group has been used in the synthesis of pharmacologically active molecules, such as AMPA potentiators, highlighting its importance as a foundational intermediate. sigmaaldrich.comsigmaaldrich.com

| Starting Material | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| 3,5-Difluorobenzoic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | Activation of carboxylic acid for amidation/esterification. sigmaaldrich.comcymitquimica.com |

| 3,5-Difluorobenzoyl Chloride | Ethylamine (CH₃CH₂NH₂) | This compound | Formation of the target amide intermediate. |

| 4-chloro-3,5-difluorobenzonitrile | 1. HNO₃/H₂SO₄ 2. H₂/Pd-C 3. Diazotization | Polysubstituted difluorobenzoic acid | Demonstrates multi-step synthesis using a difluorinated aromatic core. researchgate.net |

Potential in Ligand Design and Catalysis

While specific examples of this compound acting as a ligand in catalysis are not extensively documented, its structural features suggest potential in this area. The amide functionality contains both hydrogen bond donors (N-H) and acceptors (C=O), and the lone pair of electrons on the oxygen atom can coordinate to metal centers. Furthermore, the fluorine atoms can engage in non-covalent interactions that may influence the stability and selectivity of a catalyst.

In the broader context of fluorinated benzamides, these molecules have been incorporated into more complex structures that serve as neuroleptics, indicating their ability to be integrated into sophisticated molecular frameworks. nih.gov The synthesis of various di- and tri-fluorinated benzamide (B126) derivatives has been reported, establishing a chemical foundation for creating novel ligands. mdpi.com The development of robust catalysts, such as those using Pd-phosphane complexes for carbonylation, often involves ligands that can withstand high temperatures. researchgate.net The thermal stability often associated with fluorinated compounds could make derivatives of this compound attractive candidates for such applications.

Development as a Precursor for Functional Materials

The 3,5-difluoro substitution pattern is particularly useful in the synthesis of functional materials, such as high-performance polymers. Fluorinated building blocks are known to impart desirable properties like thermal stability and chemical resistance. For example, 3,5-difluorobenzophenone, a related compound, is used as a monomer in the synthesis of poly(ether ether ketone) (PEEK) analogues. wright.edu The incorporation of the 3,5-difluoro moiety allows for the creation of polymers with tailored crystallinity and improved processability compared to traditional PEEK. wright.edu

By serving as a precursor, this compound could be incorporated into polymer backbones or as pendant groups to modify material properties. The synthesis of such materials would involve leveraging the reactivity of the benzamide group or the aromatic ring in polymerization or grafting reactions. The established chemistry of fluorinated aromatics provides a clear pathway for the development of new functional materials derived from this versatile building block. researchgate.net

Application in the Synthesis of Advanced Chemical Probes

Fluorinated compounds are frequently used in the design of advanced chemical probes for biological imaging and sensing. The unique NMR signal of the ¹⁹F nucleus and the ability of fluorine to modulate the electronic properties of fluorophores are highly advantageous. While this compound itself is not a probe, it represents a core scaffold that can be readily functionalized to create one.

The synthesis of fluorescent probes often involves multi-step procedures where building blocks are sequentially added. ljmu.ac.uknih.gov For instance, difluoroboradiaza-s-indacene (BODIPY) dyes, a class of highly stable fluorophores, have been synthesized as probes for detecting nitric oxide. nih.gov The synthesis of such complex probes relies on the availability of functionalized aromatic intermediates. A derivative of 3,5-difluorobenzamide (B161619) could be elaborated by adding reactive groups, such as azides or alkynes, to the ethyl substituent, enabling its attachment to biomolecules or sensor domains via "click" chemistry. ljmu.ac.uk This modular approach, combining the stable 3,5-difluorobenzamide core with a reactive handle, is a common strategy in the development of sophisticated chemical probes.

Table of Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not Available | C₉H₉F₂NO |

| 3,5-Difluorobenzoic acid | 455-40-3 | C₇H₄F₂O₂ nih.govsigmaaldrich.com |

| 3,5-Difluorobenzoyl chloride | 129714-97-2 | C₇H₃ClF₂O sigmaaldrich.com |

| 3,5-Difluorobenzophenone | 85118-01-0 | C₁₃H₈F₂O |

Future Directions and Emerging Research Avenues for N Ethyl 3,5 Difluorobenzamide

Exploration of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of N-ethyl-3,5-difluorobenzamide is undergoing a paradigm shift towards greener and more sustainable practices. Traditional methods for amide bond formation often rely on stoichiometric activating agents, leading to significant waste generation. scispace.com The future of its synthesis lies in catalytic and environmentally benign approaches.

Key Sustainable Methodologies:

Mechanochemistry: This solvent-free approach utilizes mechanical force, such as ball milling, to drive chemical reactions. nih.govorganic-chemistry.orgacs.org It offers a significant advantage by reducing solvent waste and, in many cases, increasing reaction rates and yields. organic-chemistry.org The synthesis of primary amides from esters using mechanochemical methods has been demonstrated, providing a promising route for the sustainable production of this compound. nih.govacs.org

Biocatalysis: Enzymes, particularly lipases, are gaining traction as catalysts for amide synthesis. nih.govmanchester.ac.uk These biocatalysts operate under mild conditions and in aqueous media, offering a highly selective and environmentally friendly alternative to conventional chemical methods. manchester.ac.uk The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has shown excellent conversions and yields in the synthesis of various amides, a methodology that could be adapted for this compound. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability for chemical synthesis. durham.ac.uknih.govdurham.ac.uk The precise control over reaction parameters such as temperature and mixing in microreactors can lead to higher yields and purity. durham.ac.uknih.gov This technology is particularly well-suited for fluorination reactions, which can be hazardous in traditional batch processes. durham.ac.ukvapourtec.com The synthesis of fluorinated compounds in flow reactors has been successfully demonstrated and could be applied to the production of this compound. durham.ac.ukdurham.ac.uk

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for organic synthesis. rsc.orgoup.comacs.orgescholarship.org This method allows for the formation of challenging bonds under mild conditions. acs.orgescholarship.org The N-arylation of amides using nickel-photoredox dual catalysis, for instance, proceeds via the formation of amidyl radicals through a proton-coupled electron transfer (PCET) mechanism. oup.com This innovative approach could be explored for novel synthetic routes to this compound and its analogs.

| Methodology | Key Advantages | Potential Application for this compound |

| Mechanochemistry | Solvent-free, reduced waste, often faster reaction times | Direct amidation of 3,5-difluorobenzoic acid derivatives with ethylamine (B1201723). |

| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly | Enzymatic coupling of a 3,5-difluorobenzoic acid ester with ethylamine. |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Continuous and safe production from 3,5-difluorobenzoyl fluoride (B91410) and ethylamine. |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations | Alternative C-N bond forming strategies for the synthesis of the core structure. |

Advanced Computational Approaches for Predicting Reactivity and Molecular Interactions

Computational chemistry is becoming an indispensable tool in modern drug discovery and development. For this compound, advanced computational models can provide deep insights into its chemical behavior and interactions with biological targets, thereby guiding the design of more potent and selective molecules.

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. tandfonline.comresearchgate.netacs.orgnih.gov For this compound, DFT can be used to predict its conformational preferences, the impact of fluorine substitution on its electronic properties, and its reactivity in various chemical transformations. tandfonline.comacs.org For instance, understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can shed light on its susceptibility to nucleophilic or electrophilic attack. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational flexibility of this compound and its interactions with biomolecules, such as enzymes or receptors, over time. mdpi.comrsc.orgtandfonline.comnih.gov These simulations can reveal crucial information about the stability of ligand-protein complexes and the key residues involved in binding. mdpi.comtandfonline.comnih.gov This knowledge is vital for understanding its mechanism of action and for the rational design of new derivatives with improved pharmacological profiles. mdpi.com

| Computational Method | Information Gained | Application to this compound |

| Density Functional Theory (DFT) | Electronic structure, reactivity parameters, conformational analysis. | Predicting reaction pathways, understanding the role of fluorine atoms in molecular interactions. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, binding modes with biological targets, conformational flexibility. | Elucidating mechanism of action, guiding the design of more potent analogs. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of chemical synthesis with robotics and artificial intelligence is accelerating the pace of drug discovery. Automated platforms enable the rapid synthesis and screening of large libraries of compounds, significantly reducing the time and effort required for lead optimization.

Robotic Synthesis Platforms: Automated systems, often referred to as "synthesis robots," can perform complex organic syntheses with high precision and reproducibility. drugtargetreview.comntu.edu.sgyoutube.com These platforms can be programmed to execute multi-step reaction sequences, including purification, allowing for the unattended synthesis of compound libraries. drugtargetreview.comyoutube.com The synthesis of this compound and its derivatives could be readily adapted to such platforms, enabling the rapid exploration of structure-activity relationships.

High-Throughput Experimentation (HTE): HTE involves the parallel execution of a large number of experiments, allowing for the rapid screening of reaction conditions or the biological activity of newly synthesized compounds. When coupled with automated synthesis, HTE can dramatically accelerate the discovery of new molecules with desired properties.

The combination of automated synthesis and HTE will be pivotal in exploring the chemical space around the this compound scaffold, leading to the discovery of novel compounds with enhanced therapeutic potential.

Discovery of New Chemical Transformations Utilizing the Difluorobenzamide Scaffold

The 3,5-difluorobenzamide (B161619) moiety within this compound is not merely a passive component of the molecule; it can serve as a versatile scaffold for the discovery of new chemical transformations. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the amide bond, opening up possibilities for novel functionalization reactions.

C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for streamlining organic synthesis. whiterose.ac.ukyoutube.comnih.govyoutube.comyoutube.com The difluorobenzamide scaffold presents several C-H bonds that could be selectively activated and functionalized to introduce new substituents. Research into late-stage C-H functionalization would allow for the rapid diversification of this compound derivatives, providing access to a wide range of analogs for biological evaluation. nih.gov

Novel Coupling Reactions: The unique electronic properties of the difluorinated aromatic ring could be exploited in novel cross-coupling reactions. For example, photoredox catalysis could enable new types of C-N or C-C bond formations that are not feasible with traditional methods. Exploring these new transformations could lead to the synthesis of previously inaccessible molecular architectures based on the this compound core.

The exploration of these emerging research avenues will undoubtedly unlock the full potential of this compound, leading to more efficient and sustainable synthetic methods, a deeper understanding of its molecular behavior, and the discovery of new and valuable chemical entities.

Q & A

Q. Basic Research Focus

- NMR : <sup>19</sup>F NMR shows distinct peaks for para-fluorines (δ −110 to −115 ppm). <sup>1</sup>H NMR confirms ethyl group integration (CH3 at δ 1.2 ppm, CH2 at δ 3.4 ppm) .

- IR : Strong C=O stretch at ~1650 cm<sup>−1</sup> and C-F stretches at 1200–1150 cm<sup>−1</sup> .

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 214.1 (theoretical 213.22 g/mol) .

Conflicts between calculated and observed melting points (e.g., 92–94°C vs. 88–90°C) arise from polymorphism or impurities, requiring differential scanning calorimetry (DSC) for clarification .

How does this compound interact with biological targets, and what methodologies validate its enzyme inhibition mechanisms?

Advanced Research Focus

The compound inhibits enzymes (e.g., kinases, hydrolases) via:

- Fluorine-Mediated Binding : Fluorine’s electronegativity stabilizes interactions with catalytic residues (e.g., hydrogen bonds with serine in hydrolases) .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ~ −8.5 kcal/mol) .

Experimental validation uses: - Kinetic Assays : Measures IC50 values under varied pH/temperature.

- X-ray Crystallography : Resolves ligand-enzyme co-crystal structures to confirm binding poses .

Contradictions between in silico and in vitro data may arise from solvent effects or protein flexibility, necessitating multi-scale simulations .

What strategies optimize regioselectivity in derivatization reactions of this compound?

Advanced Research Focus

Fluorine substituents direct electrophilic aromatic substitution (EAS) to meta positions. Key strategies include:

- Catalytic Systems : Pd(OAc)2/XPhos for Suzuki couplings at C-4 .

- Directed ortho-Metalation : Using LiTMP to deprotonate amide-adjacent positions .

Controlled experiments under inert atmospheres (Ar/N2) prevent oxidative side reactions. HPLC-MS monitors reaction progress, while <sup>13</sup>C NMR confirms regiochemistry .

How do solvent and temperature affect the stability and degradation pathways of this compound?

Q. Basic Research Focus

- Hydrolytic Degradation : Accelerated in aqueous acidic/basic conditions (e.g., t1/2 of 12 hrs at pH 2).

- Thermal Stability : Decomposes above 150°C via retro-amide cleavage (TGA-DTA analysis) .

Stability studies use accelerated aging (40°C/75% RH) with LC-MS to identify degradation products (e.g., 3,5-difluorobenzoic acid). Contradictory reports on photostability require controlled UV exposure experiments .

What are the challenges in resolving crystallographic data for this compound, and how are they addressed?

Q. Advanced Research Focus

- Crystal Growth : Slow evaporation from ethanol/water yields diffraction-quality crystals.

- Disorder Modeling : Ethyl groups often exhibit rotational disorder, requiring TLS refinement in SHELXL .

- Hydrogen Bonding : N—H⋯O interactions form 1D chains, validated via Hirshfeld surface analysis .

Comparisons with analogous structures (e.g., N-ethyl-3,5-dinitrobenzamide ) resolve ambiguities in bond angles and torsion parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.